tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Esterification: The carboxylate group can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Pharmaceutical research may explore this compound for potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,8-dimethylquinoline: Lacks the tert-butyl and carboxylate groups.
tert-Butyl 6-chloroquinoline-1-carboxylate: Lacks the 2,8-dimethyl groups.
2,8-Dimethylquinoline: Lacks the chlorine, tert-butyl, and carboxylate groups.
Uniqueness
The presence of the tert-butyl, chlorine, and carboxylate groups in tert-Butyl 6-chloro-2,8-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate makes it unique compared to other quinoline derivatives. These functional groups can significantly influence its chemical reactivity and biological activity, potentially leading to unique applications.
Properties
Molecular Formula |
C16H22ClNO2 |
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Molecular Weight |
295.80 g/mol |
IUPAC Name |
tert-butyl 6-chloro-2,8-dimethyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO2/c1-10-8-13(17)9-12-7-6-11(2)18(14(10)12)15(19)20-16(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
MMRCNRSVGYYAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)OC(C)(C)C)C(=CC(=C2)Cl)C |
Origin of Product |
United States |
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